molecular formula C21H24N2O3S B2869316 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 946220-12-8

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2869316
CAS No.: 946220-12-8
M. Wt: 384.49
InChI Key: NSIPQSLKNHYEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group at the 1-position and a 3,4-dimethylbenzenesulfonamide moiety at the 7-position. This compound’s structural uniqueness lies in the combination of these moieties, differentiating it from related derivatives in terms of electronic, steric, and solubility properties.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-5-10-19(12-15(14)2)27(25,26)22-18-9-8-16-4-3-11-23(20(16)13-18)21(24)17-6-7-17/h5,8-10,12-13,17,22H,3-4,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIPQSLKNHYEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the cyclopropanecarbonyl group, followed by the formation of the dihydroquinoline moiety. The final step involves the introduction of the dimethylbenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized products.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide Derivatives

  • N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24) Structure: Lacks the cyclopropanecarbonyl group and features a simpler methylsulfonamide. Properties: Melting point (236–237°C) suggests moderate crystallinity. The absence of aromatic substituents reduces lipophilicity compared to the target compound. Activity: As a sulfonamide, it likely exhibits CA inhibitory activity, though potency may differ due to reduced steric bulk.
  • N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)methanesulfonamide (Compound 25) Structure: Adds a methyl group at the 1-position instead of cyclopropanecarbonyl. Properties: Lower melting point (226–227°C) than Compound 24, indicating altered packing efficiency. The methyl group may slightly increase hydrophobicity. Activity: Methyl substitution could modulate enzyme binding compared to the cyclopropane’s rigidity in the target compound.
  • Target Compound Structure: Cyclopropanecarbonyl enhances rigidity, while 3,4-dimethylbenzene-sulfonamide increases steric bulk and lipophilicity.

Carboxamide and Benzamide Derivatives

  • 2-((2,3-Dimethylphenyl)Amino)-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide (Compound 21) Structure: Benzamide with a 2,3-dimethylphenylamino substituent. Properties: High melting point (220–221°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding). Activity: Carboxamides generally exhibit weaker CA inhibition than sulfonamides due to reduced acidity of the NH group.
  • 4-(tert-Butyl)-N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide Structure: Features a bulky tert-butyl benzamide and isobutyryl group. Properties: High steric hindrance likely reduces solubility but enhances target selectivity. Safety: Classified as H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation).

Cyclopropane-Containing Analogues

  • N,N-Diethyl-2-(3-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide Structure: Cyclopropane fused with a phenyl group and substituted with a methoxyphenoxy chain. Properties: Synthesized as an oil (dr 19:1 diastereomers), highlighting the conformational flexibility of non-rigid cyclopropane derivatives. Activity: The methoxy group may engage in π-π interactions, contrasting with the sulfonamide’s hydrogen-bonding capacity in the target compound.

Structural and Functional Implications

Hydrogen Bonding and Crystallography

Sulfonamides like the target compound typically form robust hydrogen-bonding networks via their SO₂ and NH groups, influencing crystal packing and stability. In contrast, carboxamides (e.g., Compound 21) rely on weaker NH···O bonds. The cyclopropanecarbonyl group may further stabilize the tetrahydroquinoline scaffold, as seen in SHELX-refined structures.

Pharmacological Potential

Compounds with tetrahydroquinoline scaffolds are often explored as CA inhibitors. The target compound’s 3,4-dimethylbenzene-sulfonamide moiety may enhance CA isoform selectivity compared to simpler sulfonamides (e.g., Compounds 24/25). However, increased lipophilicity could raise toxicity risks, as observed in tert-butyl derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.